

Technical Support Center: Optimizing Cell Purity with Percoll Gradients

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Compound of Interest

Compound Name: Percoll

Cat. No.: B13388388

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of cell separations using **Percoll** density gradients. Here you will find answers to frequently asked questions and troubleshooting advice for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the first step to ensure high purity in **Percoll** cell separation?

A1: The critical first step is the proper preparation of a stock isotonic **Percoll** (SIP) solution. **Percoll** as supplied is hypertonic. To make it isotonic for mammalian cells, you must dilute it with a salt solution or concentrated cell culture medium. A common method is to add 9 parts of **Percoll** to 1 part of 1.5 M NaCl or 10x concentrated cell culture medium.^{[1][2]} The osmolality of this stock solution should be routinely checked with an osmometer to ensure reproducibility between experiments, as cell density is dependent on the osmolality of the medium.^{[1][3]}

Q2: Should I use a continuous or discontinuous (step) gradient for my cell separation?

A2: The choice between a continuous and discontinuous gradient depends on your specific application.

- Discontinuous (step) gradients are formed by layering solutions of different **Percoll** concentrations. They are useful for separating distinct cell populations with known, well-

separated densities.[1] Many protocols for isolating specific cell types, such as leukocytes or muscle stem cells, utilize step gradients.[4][5]

- Continuous gradients are typically self-generated by centrifuging a single **Percoll** solution at high speed.[6][7] They are ideal for separating cell populations with a continuous range of densities or when the exact densities of the target cells are unknown.

Q3: How do I remove **Percoll** from my isolated cells after separation?

A3: For most applications involving living cells, **Percoll** is non-toxic and does not adhere to cell membranes, so its removal may not be necessary.[8] However, if removal is required, the most common method is washing the cells. This involves diluting the cell suspension with a physiological saline solution (typically 5 parts saline to 1 part cell suspension) and then pelleting the cells by low-speed centrifugation (e.g., 200 x g for 2-10 minutes).[6][8] This washing step can be repeated 2-3 times to ensure complete removal of **Percoll**. [8] For smaller particles like viruses or subcellular organelles, high-speed centrifugation (e.g., 100,000 x g) can be used to pellet the **Percoll**, leaving the biological material in the supernatant.[8]

Q4: Can I autoclave **Percoll**?

A4: Yes, **Percoll** can be autoclaved at 120°C for 30 minutes without altering its properties. However, it is crucial to autoclave **Percoll** before adding any salts or sucrose. The presence of salts will cause **Percoll** to gel, while sucrose will caramelize during autoclaving.[6]

Troubleshooting Guide

Problem	Potential Cause(s)	Recommended Solution(s)
Low Cell Purity / Contamination with other cell types	- Incorrect gradient densities. - Overloading the gradient. - Cell aggregation. [9] - Improper collection of the cell layer.	- Optimize the Percoll concentrations for your specific cell type. [10] - Reduce the number of cells loaded onto the gradient. A typical starting point is 1-5 mg of protein in a 0.5 mL sample volume on a 10 mL gradient. [1] - Ensure single-cell suspension before loading. Consider adding DNase to reduce clumping from dead cells. - Carefully aspirate the desired cell band, avoiding adjacent layers. Removing the upper layers first can make collection easier. [5]
Low Cell Yield	- Suboptimal gradient for the target cells. - Loss of cells during wash steps. - Cells are present in multiple layers.	- Adjust the density range of your gradient to ensure it brackets the density of your target cells. - Optimize centrifugation speed and time during washing to ensure efficient pelleting of your cells. - If cells are distributed, collect all relevant layers and analyze them separately to determine the optimal density for your target population.
Low Cell Viability	- Hypertonic or hypotonic gradient solution. - Centrifugation speed/time is too high or long. - Contamination of Percoll solution (e.g., endotoxins). [11]	- Ensure your Percoll solution is made isotonic with your cells' physiological conditions. [3] Verify with an osmometer. - Reduce the centrifugation force and/or time. For pre-formed gradients, low-speed

		centrifugation (e.g., 400 x g for 15-20 minutes) is often sufficient for cell banding. [1] [7] - Use sterile, endotoxin-tested Percoll and reagents.
Red Blood Cell (RBC) Contamination	- Incomplete separation of RBCs from leukocytes. - Inappropriate gradient density for RBC removal.	- For peripheral blood, ensure the density of the lower Percoll layer is sufficient to pellet the RBCs. - Consider an initial RBC lysis step before Percoll separation, especially for blood samples. [12]
Presence of Debris in the Cell Layer	- Incomplete removal of dead cells and cellular debris from the initial sample.	- Include a low-speed centrifugation step before loading onto the gradient to pellet and remove larger debris. - Use a discontinuous gradient with a low-density top layer to help trap debris at the interface. [13]
No Clear Cell Bands Formed	- Incorrect gradient formation. - Insufficient centrifugation force or time. - Percoll was not at room temperature.	- Ensure proper layering of discontinuous gradients or sufficient g-force and time for self-forming gradients. [6] [7] - Verify that the centrifugation parameters are appropriate for the type of gradient and rotor used. Fixed-angle rotors are generally preferred for self-forming gradients. [3] - Allow Percoll to equilibrate to room temperature before use, as temperature can affect its density. [10]

Experimental Protocols

Protocol 1: Preparation of Stock Isotonic Percoll (SIP)

This protocol describes the preparation of a stock **Percoll** solution that is isotonic with mammalian cells.

Materials:

- **Percoll** (undiluted)
- 1.5 M NaCl solution or 10x concentrated cell culture medium
- Sterile, conical tubes
- Sterile measuring cylinders or pipettes

Procedure:

- In a sterile container, combine 9 parts of undiluted **Percoll** with 1 part of 1.5 M NaCl or 10x concentrated cell culture medium.^{[1][2]} For example, to make 50 mL of SIP, mix 45 mL of **Percoll** with 5 mL of 1.5 M NaCl.
- Mix the solution thoroughly by gentle inversion. Avoid vigorous shaking to prevent bubble formation.
- (Optional but recommended) Measure the osmolality of the SIP solution using an osmometer to ensure it is within the physiological range for your cells (typically ~300 mOsm/kg H₂O).^[1] Adjust with sterile water or salt solution as needed.
- Store the SIP solution at 2-8°C.^[6]

Protocol 2: Creation of a Discontinuous (Step) Percoll Gradient for Leukocyte Separation

This protocol provides a general method for creating a discontinuous gradient to separate peripheral blood mononuclear cells (PBMCs) and polymorphonuclear leukocytes (PMNs).

Materials:

- Stock Isotonic **Percoll** (SIP)
- Physiological saline (0.15 M NaCl) or 1x PBS
- 15 mL or 50 mL conical centrifuge tubes
- Serological pipettes

Procedure:

- Prepare different percentage **Percoll** solutions by diluting the SIP with physiological saline or 1x PBS. For example, to prepare a 70% **Percoll** solution, mix 7 parts of SIP with 3 parts of saline.
- In a centrifuge tube, carefully layer the **Percoll** solutions of decreasing density. Start with the highest density at the bottom. For example, layer 3 mL of 75% **Percoll**, followed by 3 mL of 62% **Percoll**.^[10] Use a serological pipette to slowly add each layer on top of the previous one, touching the side of the tube just above the liquid surface to minimize mixing.
- The gradient is now ready for the cell suspension to be layered on top.

Quantitative Data Summary

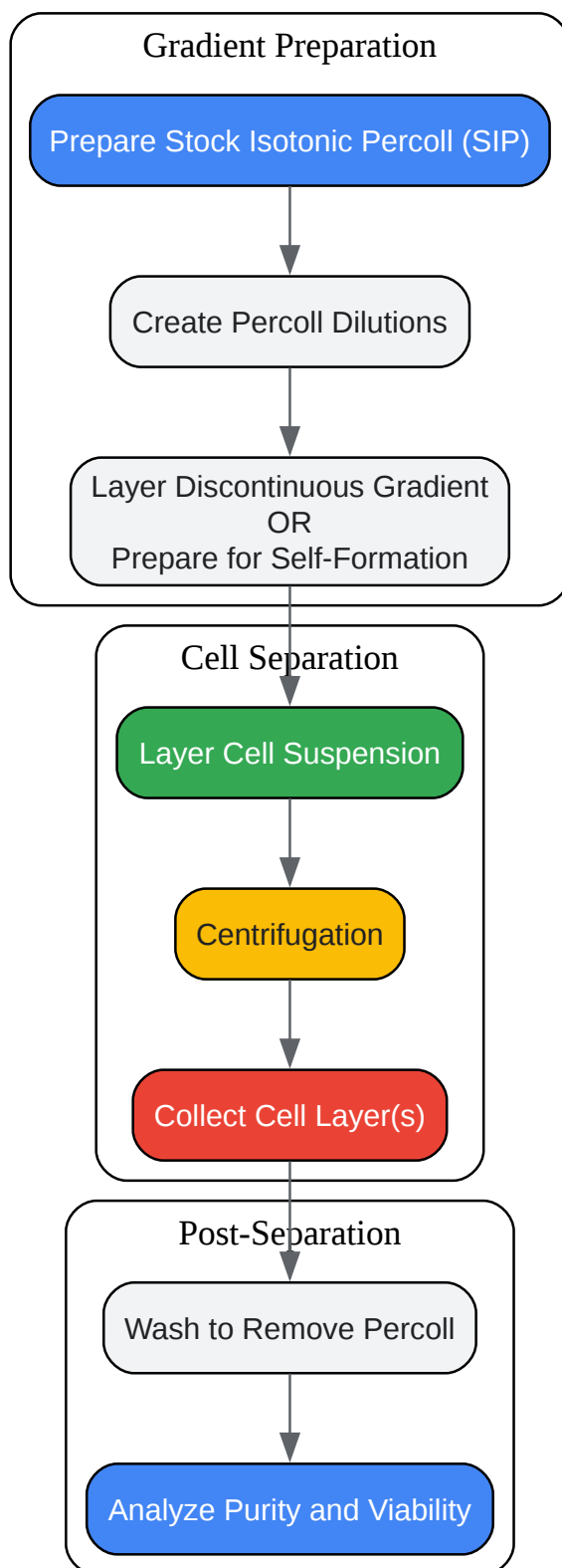
Table 1: Recommended Centrifugation Parameters for Self-Generating Gradients

Diluent for Percoll	Minimum g-force	Rotor Type
0.15 M Saline	~10,000 x g ^{[1][7]}	Fixed-angle ^[3]
0.25 M Sucrose	~25,000 x g ^{[1][7]}	Fixed-angle ^[3]

Table 2: Example of a Discontinuous Gradient for Murine Bone Marrow Neutrophil Isolation

Layer	Percoll Concentration	Purpose
Top	Cell Suspension	Contains the initial cell mixture
1	56%	-
2	62%	-
3	72%	Neutrophils are harvested from the interface between the 62% and 72% layers. [10]

Visualizations



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Caption: Workflow for cell separation using a **Percoll** density gradient.

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